molecular formula C17H14ClN3 B6347933 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1195977-39-9

4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No. B6347933
CAS RN: 1195977-39-9
M. Wt: 295.8 g/mol
InChI Key: APYWORFEEFSKHV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-chloro-6-methylpyrimidin-2-amine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects and is being studied for its potential use in laboratory experiments and drug development.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine has been studied for its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a potential tool for laboratory experiments and drug development. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to study the effects of acetylcholine on the body, as well as to develop drugs that target acetylcholinesterase.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine is not yet fully understood. However, the compound is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to be caused by the binding of the compound to the active site of the enzyme, which prevents the enzyme from breaking down acetylcholine.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to study the effects of acetylcholine on the body, as well as to develop drugs that target acetylcholinesterase. In addition, the compound has been found to have anticonvulsant, analgesic, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. In addition, the compound is relatively stable and has a relatively low toxicity. However, the use of the compound in laboratory experiments also has some limitations. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable at high temperatures, making it difficult to use in experiments that require high temperatures.

Future Directions

The potential future directions for 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine are numerous. The compound could be further studied for its potential applications in laboratory experiments and drug development. In addition, the compound could be further studied for its biochemical and physiological effects, as well as its mechanism of action. Furthermore, the compound could be studied for its potential use in other areas of scientific research, such as imaging and diagnostics. Finally, the compound could be further studied for its potential use as a therapeutic agent.

Synthesis Methods

4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine can be synthesized using a variety of methods. The most common method is the reaction of 4-chloroaniline and 3-methylphenylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired compound in high yields and purity. Other methods, such as the reaction of 4-chloroaniline and 3-methylphenylmagnesium chloride, can also be used to synthesize the compound, but these methods are not as efficient or reliable as the reaction of 4-chloroaniline and 3-methylphenylmagnesium bromide.

properties

IUPAC Name

4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYWORFEEFSKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

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